molecular formula C11H12N2O3S B3302743 (1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol CAS No. 918967-66-5

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol

Cat. No. B3302743
CAS RN: 918967-66-5
M. Wt: 252.29 g/mol
InChI Key: DGYKJVWNECWJKJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a similar compound, 1-[4-(methylsulfonyl)phenyl]ethanone, has been reported. Its molecular formula is C9H10O3S and it has a linear formula of H3CC(O)C6H4SO2CH3 .


Chemical Reactions Analysis

While specific chemical reactions involving “(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol” are not available, studies have reported reactions involving similar compounds. For example, N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown antibacterial activity . Another study reported that 2-(4-methylsulfonylphenyl) indole derivatives have antimicrobial, COX inhibitory, and anti-inflammatory activities .

Safety and Hazards

The safety data sheet for a similar compound, 1-[4-(methylsulfonyl)phenyl]ethanone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(4-methylsulfonylphenyl)pyrazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S/c1-17(15,16)11-4-2-10(3-5-11)13-7-9(8-14)6-12-13/h2-7,14H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYKJVWNECWJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731915
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(4-(Methylsulfonyl)phenyl)-1H-pyrazol-4-yl)methanol

CAS RN

918967-66-5
Record name {1-[4-(Methanesulfonyl)phenyl]-1H-pyrazol-4-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-(4-methanesulfonyl-phenyl)-1H-pyrazole-4-carbaldehyde (2.0 g, 8.0 mmol, 1.00 equiv) in methanol (10 mL) was added sodium borohydride (0.3 g, 8.0 mmol, 1.0 equiv) in one portion. After 30 min at rt, the reaction mixture was concentrated and the residue was partitioned between ethyl acetate and water. The organic phase was dried (sodium sulfate) and concentrated affording [1-(4-methanesulfonyl-phenyl)-1H-pyrazol-4-yl]-methanol (1.8 g). LCMS: (MH)+=253.1 (0.91 min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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